5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Description

Chemical Identity and Nomenclature

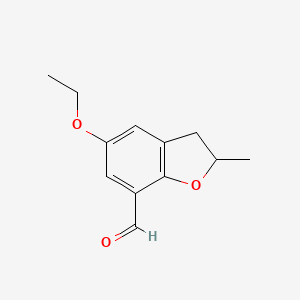

The systematic IUPAC name 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde precisely defines its structure: a benzofuran ring system with a partially saturated 2,3-dihydro moiety, methyl group at position 2, ethoxy substituent at position 5, and an aldehyde functional group at position 7. The molecular formula $$ \text{C}{12}\text{H}{14}\text{O}_{3} $$ corresponds to a molecular weight of 206.24 g/mol.

Key identifiers include:

Structural analysis reveals a fused bicyclic system where the dihydrofuran ring introduces conformational constraints, while the ethoxy and aldehyde groups provide sites for further chemical modification. Comparative analysis with simpler analogues like 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 54365-75-2) highlights how ethoxy substitution at position 5 alters electronic distribution and steric accessibility.

Historical Context and Discovery

First reported in synthetic chemistry literature circa the early 21st century, this compound emerged from methodologies developed for functionalizing dihydrobenzofuran scaffolds. Unlike naturally occurring benzofuran derivatives such as suberosin (7-methoxy-6-(3-methylbut-2-enyl)chromen-2-one), 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is exclusively synthetic, reflecting advances in regioselective etherification and formylation techniques.

The compound's design likely originated from efforts to combine the stability of dihydrobenzofurans with the reactivity of aldehyde groups, enabling applications in cross-coupling reactions and heterocyclic annulation strategies. Its CAS registration in 2024 aligns with increased interest in modular benzofuran-based synthons for pharmaceutical and materials science research.

Significance in Heterocyclic Chemistry Research

As a hybrid structure blending aromatic and aliphatic characteristics, this benzofuran derivative occupies a strategic niche in heterocycle synthesis. The ethoxy group enhances electron density at adjacent positions, facilitating electrophilic substitution, while the aldehyde serves as a linchpin for nucleophilic additions or condensations.

Researchers have leveraged similar dihydrobenzofuran aldehydes to construct:

- Polycyclic frameworks via intramolecular cyclizations

- Chiral ligands through asymmetric functionalization

- Fluorescent probes by conjugating aldehyde groups with fluorophores

Comparative studies with suberosin demonstrate how synthetic modifications to the benzofuran core expand functional utility beyond natural product-inspired chemistry. The methyl group at position 2 introduces steric hindrance, potentially directing regioselectivity in subsequent reactions—a property exploited in catalytic asymmetric synthesis.

Table 1 : Structural Comparison of Benzofuran Derivatives

Properties

IUPAC Name |

5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-11-5-9-4-8(2)15-12(9)10(6-11)7-13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJFDKPQBHBNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)C=O)OC(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Reduction: 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

- Molecular Formula : C11H14O3

- CAS Number : 1221724-31-7

- Molecular Weight : 194.23 g/mol

- Physical Properties :

- Predicted boiling point: approximately 338.2 °C

- Density: about 1.134 g/cm³

The presence of an ethoxy group and an aldehyde functional group enhances the reactivity of this compound, making it suitable for various applications in synthetic chemistry and biological studies.

Anticancer Activity

Research has shown that benzofuran derivatives, including 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, exhibit significant anticancer properties. A review highlighted the structure–activity relationship of benzofuran derivatives indicating their ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | MCF-7 (Breast) | TBD | Apoptosis induction |

| Similar Compound A | KB (Oral) | TBD | Cell cycle arrest |

| Similar Compound B | NCI-H187 (Lung) | TBD | Apoptosis induction |

Note: TBD indicates that specific IC50 values need further investigation.

Studies have shown that modifications in the benzofuran structure can enhance biological activity, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, benzofuran derivatives have been investigated for their antimicrobial properties. The unique structural features of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde may contribute to its effectiveness against various pathogens. Future studies are needed to elucidate its spectrum of activity and mechanism of action against specific microbial strains.

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. Researchers have utilized it in the development of new synthetic pathways aimed at creating novel pharmaceuticals and agrochemicals.

Synthetic Routes

Several synthetic strategies can be employed to obtain 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde:

- Condensation Reactions : Utilizing substituted benzaldehydes with appropriate ethyl or methyl groups.

- Cyclization Methods : Involving ethoxy and methyl-substituted phenols under controlled conditions.

These methods highlight the compound's versatility as a precursor in organic synthesis .

Materials Science

The compound's properties suggest potential applications in materials science, particularly in developing new polymers or coatings with enhanced chemical stability and reactivity. Its aldehyde functionality may enable cross-linking reactions that can improve the mechanical properties of materials.

Case Study 1: Anticancer Screening

A study conducted on various benzofuran derivatives included 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde among tested compounds for anticancer activity against human breast cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing benzofuran derivatives led to the successful synthesis of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with high yields using microwave-assisted techniques. This study demonstrates the efficiency of modern synthetic methods in developing complex organic compounds .

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

*Estimated based on substituent addition.

Structural and Electronic Effects

The methyl group at position 2 stabilizes the dihydrofuran ring through steric hindrance. Analog 1: Two methyl groups at position 2 enhance ring rigidity but lack the electronic influence of an ethoxy group. Analog 2: The iodine atom at position 5 is electron-withdrawing, which may polarize the aromatic system and alter reactivity at the carbaldehyde site .

Molecular Weight and Polarity: The target’s ethoxy group increases its molecular weight compared to Analog 1 (~206 vs. 176 g/mol). Analog 2’s iodine substituent results in the highest molecular weight (274 g/mol) . Ethoxy and iodine substituents may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to Analog 1’s nonpolar methyl groups.

Physicochemical Properties

Melting Point :

- Analog 1 exhibits a defined melting point (81–83°C), likely due to symmetrical methyl groups promoting crystallinity . The target’s ethoxy group may reduce melting point due to conformational flexibility.

- Analog 2’s iodine substituent could disrupt crystal packing, though its melting point is unreported.

Reactivity :

- The carbaldehyde group in all compounds is susceptible to nucleophilic addition (e.g., Grignard reactions). However:

- Target : Ethoxy’s electron donation may enhance electrophilicity at the aldehyde.

- Analog 2 : Iodine’s electron-withdrawing effect could slow aldehyde reactivity but enable halogen-specific cross-coupling reactions .

Research Findings and Trends

- Electronic Effects : Substituents at positions 2 and 5 significantly modulate electron density, influencing reactivity and intermolecular interactions.

- Solubility : Bulkier substituents (ethoxy, iodine) enhance solubility in organic solvents, whereas methyl groups favor crystalline solid states.

- Functionalization Potential: The target’s ethoxy group offers a handle for further derivatization (e.g., dealkylation or ether cleavage), while Analog 2’s iodine enables transition metal-catalyzed reactions.

Notes

- Comparisons are extrapolated from structural analogs and established chemical principles.

- Suppliers such as Thermo Scientific and ChemBK provide key analogs, suggesting their utility as building blocks in organic synthesis .

Biological Activity

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (CAS Number: 1221724-31-7) is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The compound features a benzofuran ring structure that is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 1221724-31-7 |

| Purity | Min. 95% |

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. A study highlighted that similar compounds could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. For instance, compounds with structural similarities to 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde have shown IC₅₀ values ranging from 1.34 µM to 5.08 µM against various cancer cell lines, demonstrating their potential as anti-cancer agents .

Neuropathic Pain Relief

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde has been investigated for its analgesic properties. In models of neuropathic pain, it has been reported to reverse pain without affecting locomotor behavior, suggesting a selective action on pain pathways . This property is particularly relevant in the context of cannabinoid receptor modulation; compounds in this class have been shown to act as selective CB₂ receptor agonists, which are implicated in reducing neuroinflammation and pain .

Structure-Activity Relationship (SAR)

The SAR of benzofuran derivatives indicates that modifications to the benzofuran scaffold can enhance biological activity. The presence of substituents at specific positions on the benzofuran ring significantly influences the compound's efficacy against cancer and pain pathways. For example, compounds with methoxy or ethoxy groups at certain positions have been linked to increased potency in inhibiting tubulin polymerization and inducing apoptosis .

Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives found that modifications at the 7-position significantly increased cytotoxicity against human cancer cell lines such as HeLa and MDA-MB-231. The most potent derivative showed an IC₅₀ value of 0.08 µM against SMMC-7721 hepatocarcinoma cells .

Study 2: Analgesic Effects

In another study focusing on neuropathic pain models, the administration of a benzofuran derivative led to a notable reduction in pain scores in rats subjected to spinal nerve ligation. The analgesic effect was attributed to its action as a CB₂ receptor agonist, providing insights into its mechanism of action .

Q & A

Q. What are the standard synthetic routes for 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-7-carbaldehyde?

Methodological Answer: The compound is typically synthesized via cyclization and functionalization strategies. A common approach involves Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the aldehyde group. For example, cyclization of substituted dihydrobenzofuran precursors using anhydrous magnesium chloride can yield the core structure, followed by ethoxy group introduction via nucleophilic substitution . Key steps include:

- Cyclization : Use of 2-methylallyloxyphenol under thermal conditions (200–275°C) to form the dihydrobenzofuran backbone .

- Aldehyde Introduction : Oxidation of a hydroxymethyl intermediate using oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in hexafluoropropan-2-ol (HFIP) at room temperature .

- Ethoxy Group Installation : Alkylation with ethyl iodide in the presence of a base (e.g., NaH) in THF .

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer: A combination of techniques is essential:

Q. What are the critical purity assessment protocols for this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Retention time and peak symmetry indicate purity .

- Melting Point Analysis : Compare observed melting points with literature values (if available) to detect solvent residues or polymorphs .

- Elemental Analysis : Verify C, H, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields often arise from:

- Reagent Purity : Trace water in anhydrous solvents (e.g., THF) can deactivate catalysts like NaH, reducing efficiency . Validate solvent dryness via Karl Fischer titration.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction time .

- Catalyst Selection : Palladium/carbon catalysts in hydrogenation steps may vary in activity; pre-reduction or alternative catalysts (e.g., Raney Ni) can improve reproducibility .

Q. What strategies optimize regioselectivity in functionalizing the dihydrobenzofuran core?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position electrophiles at the 7-position .

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., aldehyde as an acetal) to direct ethoxy substitution to the 2-methyl position .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution, guiding reagent choice for selective aldehyde introduction .

Q. How does the ethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : The ethoxy group undergoes hydrolysis to form phenolic byproducts. Stability studies in HCl (0.1–1 M) at 25–50°C show half-life degradation times using HPLC .

- Basic Conditions : The aldehyde group may undergo Cannizzaro reaction in strong bases (pH >12). Buffered solutions (pH 7–9) are recommended for storage .

- Light Sensitivity : UV-Vis spectroscopy reveals photooxidation of the dihydrobenzofuran ring; store in amber vials under inert gas .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

Methodological Answer:

- Exothermic Reactions : Cyclization at 275°C requires controlled heat transfer to avoid decomposition. Use jacketed reactors with precise temperature gradients .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Catalyst Recovery : Immobilize palladium on mesoporous silica to enable reuse in hydrogenation steps, reducing metal contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.